

An In-depth Technical Guide to the Crystal Structure of Ammonium Periodate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ammonium periodate

Cat. No.: B084318

[Get Quote](#)

This guide provides a comprehensive overview of the crystal structure and space group of **ammonium periodate** (NH_4IO_4), tailored for researchers, scientists, and professionals in drug development. The information is presented with a focus on quantitative data, experimental context, and visual representation of the crystalline arrangement.

Introduction

Ammonium periodate is an inorganic compound with the formula NH_4IO_4 . It presents as colorless crystals and is utilized in analytical chemistry as an oxidizing agent.^{[1][2]} A thorough understanding of its crystal structure is fundamental to comprehending its physical and chemical properties, which is crucial for its application and handling.

Crystal Structure and Space Group

Ammonium periodate crystallizes in a tetragonal system.^[1] The specific space group has been identified as $I4_1/a$.^{[1][3]} This space group designation provides key information about the symmetry elements present within the crystal lattice. The unit cell of **ammonium periodate** contains four formula units ($Z = 4$).^{[1][3]}

The crystal structure consists of ammonium cations (NH_4^+) and periodate anions (IO_4^-) arranged in a specific, repeating three-dimensional pattern. The periodate anion has a tetrahedral geometry with the iodine atom at the center and four oxygen atoms at the vertices. The ammonium cation is also tetrahedral. These ions are held together by electrostatic forces and hydrogen bonding.

Crystallographic Data

The crystallographic data for **ammonium periodate** has been determined through single-crystal X-ray diffraction studies. The following table summarizes the key quantitative parameters of the unit cell.

Parameter	Value (from Levason & Webster, 1999)[3]	Value (from another source)[1]
Crystal System	Tetragonal	Tetragonal
Space Group	I4 ₁ /a	I4 ₁ /a
a	5.993 Å	5.938 Å (0.5938 nm)
b	5.993 Å	-
c	12.574 Å	12.790 Å (1.2790 nm)
α	90.00°	-
β	90.00°	-
γ	90.00°	-
Z	4	4
Density (calculated)	3.056 g/cm ³ [2]	-

Note: Minor discrepancies in lattice parameters between different sources are common and can depend on the specific experimental conditions.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of **ammonium periodate**, as referenced in the work by Levason and Webster, would have followed a standard single-crystal X-ray diffraction protocol. While the specific experimental details for this exact determination require consulting the original publication, a general methodology is outlined below:

- Crystal Growth: Single crystals of **ammonium periodate** suitable for X-ray diffraction are typically grown from an aqueous solution. A common synthesis method involves the reaction of periodic acid with an ammonia solution.^{[1][2]} $\text{HIO}_4 + \text{NH}_4\text{OH} \rightarrow \text{NH}_4\text{IO}_4 + \text{H}_2\text{O}$ Slow evaporation of the solvent allows for the formation of well-ordered single crystals.
- Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots of varying intensity. This pattern is recorded by a detector.
- Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and the space group. The intensities of the diffraction spots are integrated.
- Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is often achieved using direct methods or Patterson methods. The initial structural model is then refined to improve the agreement between the calculated and observed diffraction patterns. The final result is a detailed model of the crystal structure, including atomic coordinates and bond lengths/angles.

Visualization of the Ionic Arrangement

The following diagram illustrates the conceptual arrangement of the ammonium and periodate ions within the crystal lattice.

Caption: Conceptual ionic arrangement in **ammonium periodate**.

Phase Transitions

It is noteworthy that **ammonium periodate** can undergo phase transitions under certain conditions. For instance, a crystallographic phase transition from an orthorhombic to a cubic phase has been observed at approximately 240 °C.^[4] Additionally, a pressure-induced phase transition occurs at 4.5 GPa.^[4] These high-pressure and high-temperature structures are different from the tetragonal structure observed under standard conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ammonium periodate - Wikipedia [en.wikipedia.org]
- 2. Ammonium periodate | 13446-11-2 [chemicalbook.com]
- 3. Azanium;periodate | H4INO4 | CID 9920739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. depts.ttu.edu [depts.ttu.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure of Ammonium Periodate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b084318#ammonium-periodate-crystal-structure-and-space-group>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com